Methyl 3,6-dimethylpyrazine-2-carboxylate
Overview
Description
Methyl 3,6-dimethylpyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dimethylpyrazine-2-carboxylate typically involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3,6-dimethylpyrazine-2-carboxylic acid.
Reduction: 3,6-dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,6-dimethylpyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound in studies of pyrazine metabolism and bioactivity.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism by which Methyl 3,6-dimethylpyrazine-2-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive pyrazines suggests potential roles in modulating enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dimethylpyrazine-2-carboxylate
- Methyl 3,6-dichloropyrazine-2-carboxylate
- Methyl 3,6-dimethylpyrazine-2-carboxamide
Uniqueness
Methyl 3,6-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific aromatic characteristics and reactivity profiles .
Properties
IUPAC Name |
methyl 3,6-dimethylpyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10-5)8(11)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGPPUQNKMNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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